9-methyl-3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
9-methyl-3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furocoumarins. Furocoumarins are known for their diverse biological activities and are often found in natural products. This particular compound is notable for its unique structural features, which include a furan ring fused to a chromenone system, with additional methyl, naphthyl, and propyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method starts with the preparation of the furocoumarin core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
9-methyl-3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the chromenone system.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce or replace substituents on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
9-methyl-3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-methyl-3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 9-Phenyl-7H-furo[2,3-f]chromen-7-one
- 5-Phenylfuro[3,2-g]chromen-7-thione
Uniqueness
Compared to these similar compounds, 9-methyl-3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the naphthyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H20O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
9-methyl-3-naphthalen-2-yl-5-propylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C25H20O3/c1-3-6-18-12-23(26)28-25-15(2)24-21(13-20(18)25)22(14-27-24)19-10-9-16-7-4-5-8-17(16)11-19/h4-5,7-14H,3,6H2,1-2H3 |
InChI Key |
OQSCEHWYLWAENA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
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